6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol
Description
This heterocyclic compound features a pyridazine-thiol core linked to a 4-methylthiazole ring substituted with a 4-fluorophenyl group. Its structural complexity arises from the fusion of aromatic and heteroaromatic systems, which are critical for biological interactions such as kinase inhibition or receptor binding. The presence of sulfur-containing moieties (thiol and thiazole) and fluorine enhances electronic properties and metabolic stability, making it a candidate for medicinal chemistry applications .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3S2/c1-8-13(11-6-7-12(19)18-17-11)20-14(16-8)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDWOBYDBFJSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NNC(=S)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroacetophenone with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Coupling Reaction: The thiazole and pyridazine rings are then coupled together using a suitable coupling agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a multi-target anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting multiple kinases, including FGFR3, EGFR, JAK, and RON. This inhibition leads to the disruption of cell signaling pathways that are essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Target Compound
- Core structure : Pyridazine-thiol (C₄H₃N₂S) linked to 4-methylthiazole.
- Substituents : 4-Fluorophenyl at the thiazole C2 position.
- Conformation : Planar arrangement of the pyridazine and thiazole rings, with the 4-fluorophenyl group adopting a perpendicular orientation relative to the plane in one of two independent molecules (as observed in isostructural analogues) .
Compound 4 ()
- Core structure : Thiazole linked to a dihydropyrazole-triazole system.
- Substituents : 4-Chlorophenyl and 4-fluorophenyl groups.
- Conformation : Similar planar geometry but with a chlorophenyl group inducing steric and electronic differences compared to the target compound .
Compound 5 ()
- Core structure : Identical to Compound 4 but with dual 4-fluorophenyl groups.
- Substituents : Two 4-fluorophenyl groups.
Compound 89c (DT81) ()
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s moderate molecular weight and fluorine content balance lipophilicity and solubility, whereas bulkier analogues like DT81 face challenges in drug-likeness due to high molecular weight (>500 g/mol) .
- Fluorophenyl groups in Compounds 4 and 5 enhance crystallinity, a trait shared with the target compound, which aids in structural characterization via X-ray diffraction (SHELX software referenced in ) .
Research Implications and Limitations
- Structural Insights : The perpendicular orientation of fluorophenyl groups in isostructural compounds suggests conformational flexibility, which could influence target binding .
- Data Gaps : Pharmacological data (e.g., IC₅₀ values, toxicity) for the target compound and its analogues are absent in the provided evidence, limiting functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
